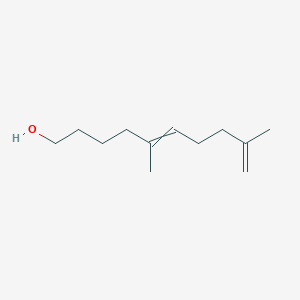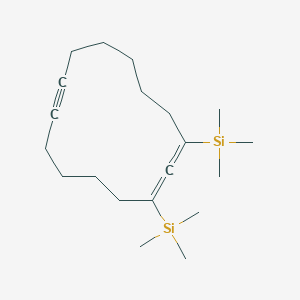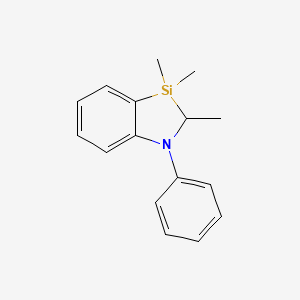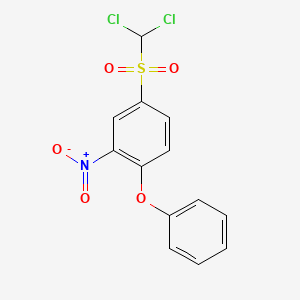
3-(2-Nitroethenyl)phenyl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitroethenyl)phenyl butylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)phenyl butylcarbamate typically involves the reaction of 3-(2-nitroethenyl)phenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 3-(2-nitroethenyl)phenol and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. A catalyst such as triethylamine may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
3-(2-Nitroethenyl)phenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(2-aminoethenyl)phenyl butylcarbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
3-(2-Nitroethenyl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 3-(2-Nitroethenyl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate moiety can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.
Diafenthiuron: An insecticide with a similar carbamate structure used in agriculture.
Uniqueness
3-(2-Nitroethenyl)phenyl butylcarbamate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other carbamates that may lack such functional groups.
特性
CAS番号 |
61138-67-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
[3-(2-nitroethenyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H16N2O4/c1-2-3-8-14-13(16)19-12-6-4-5-11(10-12)7-9-15(17)18/h4-7,9-10H,2-3,8H2,1H3,(H,14,16) |
InChIキー |
ODBIJPQRIRWSPV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


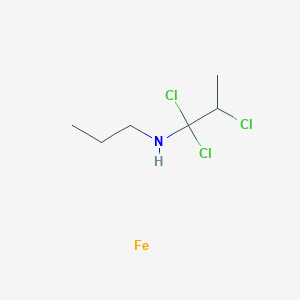
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
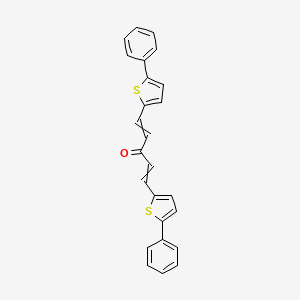

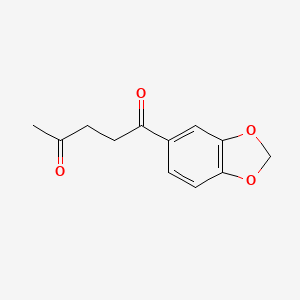
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
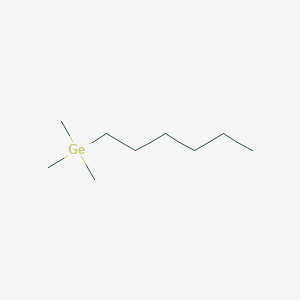
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
